6-(tert-Butyl)pyridin-3-ol
Overview
Description
6-(tert-Butyl)pyridin-3-ol is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21. It is characterized by a pyridinol ring with a tert-butyl group attached to it. This compound appears as a pale-yellow to yellow-brown sticky oil to solid substance .
Mechanism of Action
Target of Action
The primary target of 6-(tert-Butyl)pyridin-3-ol is the Sterol 14-alpha demethylase (CYP51) protein from Candida spp . This protein plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, the CYP51 protein, by binding to it . This binding inhibits the function of the protein, thereby disrupting the formation of ergosterol . The disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane, affecting its integrity and function .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway in fungal cells . Ergosterol is a critical component of the fungal cell membrane, and its disruption leads to downstream effects such as altered cell membrane permeability and function . This can ultimately lead to the death of the fungal cell .
Pharmacokinetics
Further in-vitro toxicity studies would be needed to understand the real-time toxic level .
Result of Action
The result of this compound’s action is the inhibition of ergosterol formation in yeast cells . This leads to a disruption in the function and structure of the fungal cell membrane, which can cause cell death . The compound has shown potent activity against Candida spp., including several multidrug-resistant strains .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stored at a temperature of 2-8°C , suggesting that temperature could affect its stability.
Biochemical Analysis
Biochemical Properties
6-(tert-Butyl)pyridin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, affecting the metabolism of substrates. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties or modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including hepatotoxicity or neurotoxicity. Threshold effects have been observed, where a specific dosage range results in significant biological effects, while doses outside this range may have minimal or no impact .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of certain substrates and a decrease in the production of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. For example, this compound may be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress response. Understanding the subcellular localization of this compound is essential for elucidating its precise biological roles .
Preparation Methods
The synthesis of 6-(tert-Butyl)pyridin-3-ol involves several stepsThe reaction conditions typically involve the use of organometallic reagents such as organolithiums or organomagnesiums . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-(tert-Butyl)pyridin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the pyridinol ring or the tert-butyl group .
Scientific Research Applications
6-(tert-Butyl)pyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive compound with various pharmacological properties. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-(tert-Butyl)pyridin-3-ol can be compared with other similar compounds, such as 6-methylpyridin-3-ol and 6-ethylpyridin-3-ol. These compounds share a similar pyridinol ring structure but differ in the nature of the substituent group attached to the ring. The tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs .
Biological Activity
6-(tert-Butyl)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by a tert-butyl group at the 6-position and a hydroxyl group at the 3-position of the pyridine ring, exhibits various pharmacological properties that could be harnessed in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring with a hydroxyl group (-OH) and a bulky tert-butyl group, which influences its solubility and interaction with biological targets.
Anticancer Potential
The anticancer effects of pyridine derivatives have been extensively studied. Compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study highlighted that certain pyridine derivatives could induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and inhibition of key signaling pathways .
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several pyridine derivatives, including those structurally related to this compound. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 0.5 to 5 µM against human carcinoma cell lines, suggesting a promising therapeutic index for further development .
Antidiabetic Activity
Pyridine derivatives have also been explored for their antidiabetic properties. Some studies suggest that these compounds can enhance insulin sensitivity and promote glucose uptake in muscle cells . Although specific data on this compound is sparse, its structural analogs have shown potential in modulating glucose metabolism.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced significantly by its substituents. The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability. Understanding the SAR is crucial for optimizing the efficacy of this compound in therapeutic applications.
Table: Structure-Activity Relationship Insights
Compound | Substituent | IC50 (µM) | Biological Activity |
---|---|---|---|
This compound | tert-butyl | TBD | Potentially cytotoxic |
4-methylpyridine | Methyl | 2.5 | Antimicrobial |
4-hydroxy-pyridine | Hydroxyl | 1.0 | Anticancer |
2-amino-pyridine | Amino | 0.7 | Antidiabetic |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains to be fully elucidated. However, studies suggest that similar compounds exhibit favorable absorption characteristics and metabolic stability, making them suitable candidates for drug development . Toxicological assessments are critical to ensure safety; thus far, preliminary evaluations indicate low toxicity levels in vitro.
Properties
IUPAC Name |
6-tert-butylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(2,3)8-5-4-7(11)6-10-8/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARZUVRDJVVQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68692-50-2 | |
Record name | 6-tert-butylpyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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